molecular formula C7H6BrN3 B3108149 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1638764-71-2

6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B3108149
CAS No.: 1638764-71-2
M. Wt: 212.05 g/mol
InChI Key: BRWZBLXJYPICSW-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1638764-71-2) is a versatile and valuable chemical scaffold in medicinal chemistry and fragment-based drug discovery (FBDD). Its core structure serves as a key synthetic intermediate for the design and elaboration of novel bioactive molecules . A prominent application of this compound and its derivatives is in the development of small-molecule inhibitors that target the PD-1/PD-L1 immune checkpoint pathway, a major focus in cancer immunotherapy research . The bromine substituent at the 6-position provides a strategic handle for further functionalization, most commonly via Buchwald-Hartwig amination and other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse amine and other functional groups . Furthermore, the core pyrazolopyridine scaffold can be selectively functionalized at multiple positions (including N-1, C-3, C-5, and C-7), allowing for vectorial growth to optimize binding interactions with target proteins . This multi-vector elaboration potential makes it an exceptionally useful tool for hit-to-lead optimization campaigns in FBDD. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-7(8)9-3-5(6)4-10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWZBLXJYPICSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=NC=C2C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253052
Record name 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-71-2
Record name 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 6-bromo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the condensation of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization and bromination reactions. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridines, oxides, hydrides, and more complex heterocyclic compounds .

Scientific Research Applications

6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position enhances its reactivity in substitution reactions, while the methyl group at the 1st position influences its binding affinity to molecular targets .

Biological Activity

Overview

6-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by the fusion of a pyrazole ring with a pyridine ring. Its unique structure, featuring a bromine atom at the 6th position and a methyl group at the 1st position, contributes to its distinct biological activity. This compound has garnered attention in medicinal chemistry for its potential as an inhibitor of various biological targets, particularly in cancer research.

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, which can suppress downstream signaling pathways crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.

Inhibition of Kinases

Research indicates that this compound effectively inhibits several kinases involved in cell signaling:

Kinase IC50 (µM) Selectivity
CDK20.36Highly selective over CDK9 (265-fold)
CDK91.8
B-RafNot specifiedSelective inhibition observed

This table summarizes key findings regarding the inhibitory potency and selectivity of this compound against specific kinases.

Cellular Studies

In vitro studies have demonstrated the compound's efficacy in inhibiting cellular proliferation across various cancer cell lines:

Cell Line Effect
HeLaSignificant antiproliferative effect
HCT116Significant antiproliferative effect
A375Significant antiproliferative effect

These results indicate that this compound has potential as an anticancer agent due to its ability to induce cell death in tumor cells.

Case Studies

Several studies have explored the biological activity of pyrazolo[4,3-c]pyridines, including this compound:

  • Study on Kinase Inhibition : A study published in Molecules reported that compounds similar to this compound exhibited inhibitory activity against cyclin-dependent kinases (CDKs), essential for cell cycle regulation. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases .
  • Anticancer Activity Assessment : Another research article investigated the effects of this compound on various cancer cell lines. It was found that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Name Key Features Biological Activity
5-Bromo-1H-pyrazolo[3,4-c]pyridineLacks methyl substitution at position 1Similar kinase inhibition profile
7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridineDifferent bromine positioningExhibited similar but less potent activity
5-Chloro-1H-pyrazolo[3,4-c]pyridineChlorine substitution affects reactivityLower selectivity compared to brominated analogs

This comparative analysis underscores the significance of structural variations on biological activity and selectivity.

Q & A

Q. What validated synthetic routes are available for 6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The pyrazolo[4,3-c]pyridine core can be synthesized via a Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with alkynes, followed by a tert-butylamine-mediated ring-closure reaction (yielding ~70–85% efficiency). For bromination, introduce bromine at the 6-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization involves:
  • Temperature control (40–60°C for coupling; 80°C for cyclization).
  • Solvent selection (e.g., DMF for coupling; ethanol/water for cyclization).
  • Monitoring via TLC/HPLC to minimize side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on pyrazolo[4,3-c]pyridine core protons (e.g., aromatic protons at δ 7.5–8.5 ppm; methyl group at δ 3.2–3.5 ppm).
  • HRMS : Confirm molecular ion ([M+H]+ expected at m/z 226.99 for C7H6BrN3).
  • Elemental Analysis : Verify purity (>97%) by matching calculated vs. observed C, H, N percentages.
  • X-ray Crystallography : Resolve regiochemistry of bromine substitution .

Q. How can researchers ensure high purity of this compound during purification?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for intermediates.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for final purity validation (>97%) .

Advanced Research Questions

Q. How can the kinase inhibitory activity of this compound be evaluated against EGFR?

  • Methodological Answer :
  • Kinase Assays : Use recombinant EGFR kinase domain with ATP-Glo™ luminescence assays.
  • IC50 Determination : Test compound concentrations (0.1–100 µM) with gefitinib as a positive control.
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding to EGFR’s ATP pocket .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at positions 3, 5, or 7.
  • Biological Testing : Compare IC50 values in kinase/cell viability assays.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric parameters with activity .

Q. How should researchers design experiments to assess the compound’s antimicrobial and anticancer potential?

  • Methodological Answer :
  • Antimicrobial : Test against Gram+/Gram- bacteria (MIC via broth microdilution; 24–48 hr incubation).
  • Anticancer : Use MTT assays on cancer cell lines (e.g., A549, MCF-7). Include positive controls (e.g., doxorubicin).
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to confirm mechanism .

Q. What experimental approaches address stability challenges of this compound in aqueous media?

  • Methodological Answer :
  • pH Stability Studies : Incubate compound in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) for 24 hr; assess photodegradation products.
  • Lyophilization : Stabilize as a hydrochloride salt (precedent from tetrahydro derivatives) .

Q. How can contradictory biological activity data be resolved in studies involving this compound?

  • Methodological Answer :
  • Orthogonal Assays : Confirm kinase inhibition with Western blotting (e.g., EGFR phosphorylation).
  • Cytotoxicity Controls : Use isogenic cell lines (EGFR wild-type vs. mutant) to validate target specificity.
  • Meta-Analysis : Compare results across studies (e.g., IC50 variability due to assay conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
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6-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

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